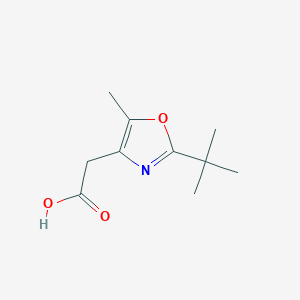
2-Tert-butyl-5-methyl-4-oxazoleacetic acid
Cat. No. B8701419
M. Wt: 197.23 g/mol
InChI Key: RZASZUPPOFVNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04602027
Procedure details


Methyl 4-oxo-3-pivaloylaminovalerate was dissolved in acetic anhydride (15 ml), and concentrated sulfuric acid (1.2 ml) was added dropwise with stirring. The mixture was allowed to stand at room temperature for 20 minutes and heated at 80° C. for 5 minutes. The acetic anhydride was distilled off under reduced pressure and the residue was poured into 50 ml of ice water. The mixture was neutralized with potassium carbonate and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then distilled off and the oily residue (2.5 g) was stirred in a mixture of ethanol (13 ml) and 2N sodium hydroxide (13 ml) at room temperature for 30 minutes. The reaction mixture was diluted with water, adjusted to pH 2 with hydrochloric acid and extracted with ethyl ether. The ethyl ether layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was treated with hexane to give 2-tert-butyl-5-methyl-4-oxazoleacetic acid as crystals; yield 1.50 g (60.2%). Recrystallization from isopropyl ether gave colorless prisms melting at 121°-122° C.
Name
Methyl 4-oxo-3-pivaloylaminovalerate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
O=[C:2]([CH3:16])[CH:3]([NH:9][C:10](=[O:15])[C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][C:5]([O:7]C)=[O:6].S(=O)(=O)(O)O>C(OC(=O)C)(=O)C>[C:11]([C:10]1[O:15][C:2]([CH3:16])=[C:3]([CH2:4][C:5]([OH:7])=[O:6])[N:9]=1)([CH3:14])([CH3:13])[CH3:12]
|
Inputs


Step One
|
Name
|
Methyl 4-oxo-3-pivaloylaminovalerate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(CC(=O)OC)NC(C(C)(C)C)=O)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The acetic anhydride was distilled off under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was poured into 50 ml of ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl ether layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the oily residue (2.5 g) was stirred in a mixture of ethanol (13 ml) and 2N sodium hydroxide (13 ml) at room temperature for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was diluted with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl ether layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with hexane
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C=1OC(=C(N1)CC(=O)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
